molecular formula C10H10N4O2 B11719371 Ethyl 2-(1-Tetrazolyl)benzoate

Ethyl 2-(1-Tetrazolyl)benzoate

Cat. No.: B11719371
M. Wt: 218.21 g/mol
InChI Key: ABQYZWKXBPMGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-Tetrazolyl)benzoate is an organic compound with the molecular formula C10H10N4O2. It is a derivative of benzoic acid where the carboxyl group is replaced by an ethyl ester and a tetrazole ring is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-Tetrazolyl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-aminobenzoate with sodium azide in the presence of a suitable catalyst, such as triethyl orthoformate. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-Tetrazolyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring yields nitro derivatives, while reduction of the tetrazole ring can produce amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-Tetrazolyl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Ethyl 2-(1H-Tetrazol-5-yl)benzoate
  • Methyl 2-(1H-Tetrazol-5-yl)benzoate
  • 2-(1H-Tetrazol-5-yl)benzoic acid

Comparison: Ethyl 2-(1-Tetrazolyl)benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The presence of the ethyl ester group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-(tetrazol-1-yl)benzoate

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-3-4-6-9(8)14-7-11-12-13-14/h3-7H,2H2,1H3

InChI Key

ABQYZWKXBPMGQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.